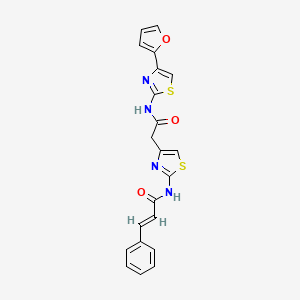![molecular formula C10H14BNO4 B2667820 3-[(Isopropoxycarbonyl)amino]phenylboronic acid CAS No. 1638329-69-7](/img/structure/B2667820.png)
3-[(Isopropoxycarbonyl)amino]phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative characterized by the presence of an isopropoxycarbonyl group attached to an amino-substituted phenylboronic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isopropoxycarbonyl group can be reduced to an isopropylamine derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Isopropylamine Derivatives: Resulting from the reduction of the isopropoxycarbonyl group.
Substituted Amines: Produced from substitution reactions involving the amino group.
科学的研究の応用
Chemistry: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its boronic acid group is valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, this compound serves as a building block for the synthesis of boronic acid-based inhibitors that target enzymes and receptors. Its ability to form stable complexes with sugars makes it useful in the study of carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery, particularly in the design of boronic acid-based drugs that can modulate biological targets. Its reactivity and stability make it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemical products, including polymers and coatings. Its unique properties contribute to the development of advanced materials with specific functionalities.
作用機序
The mechanism by which 3-[(Isopropoxycarbonyl)amino]phenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, forming a bond with a halide or pseudohalide. The isopropoxycarbonyl group can undergo hydrolysis to release isopropylamine, which can interact with biological targets.
Molecular Targets and Pathways:
Enzymes and Receptors: The compound can bind to specific enzymes and receptors, modulating their activity.
Carbohydrate-Protein Interactions: The boronic acid group forms complexes with sugars, influencing carbohydrate-protein interactions.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid without the isopropoxycarbonyl group.
3-Aminophenylboronic Acid: Lacks the isopropoxycarbonyl group but contains the amino group.
Isopropylphenylboronic Acid: Contains an isopropyl group instead of the isopropoxycarbonyl group.
Uniqueness: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is unique due to the presence of both the isopropoxycarbonyl and amino groups, which provide distinct reactivity and functional properties compared to its similar compounds.
特性
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOHPRULZBYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667739.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)

![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2667752.png)

![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)
![N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2667760.png)
